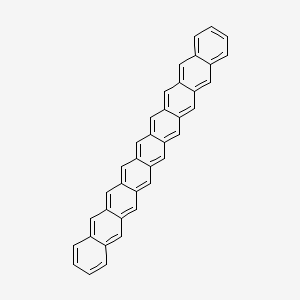

Nonacene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C38H22 |

|---|---|

Poids moléculaire |

478.6 g/mol |

Nom IUPAC |

nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(38),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36-nonadecaene |

InChI |

InChI=1S/C38H22/c1-2-6-24-10-28-14-32-18-36-22-38-20-34-16-30-12-26-8-4-3-7-25(26)11-29(30)15-33(34)19-37(38)21-35(36)17-31(32)13-27(28)9-23(24)5-1/h1-22H |

Clé InChI |

UIFXPOUSHBMMEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |

SMILES canonique |

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=CC=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1 |

Origine du produit |

United States |

Foundational & Exploratory

The Electronic Landscape of Nonacene: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Characterization, and Electronic Properties of a Promising Acene for Advanced Organic Electronics

Nonacene (C₃₈H₂₂), a linearly fused chain of nine benzene rings, stands at the forefront of research into large acenes, a class of organic semiconductors with significant potential for applications in high-performance electronic devices.[1][2] Its extended π-conjugated system gives rise to unique electronic and optical properties, most notably a narrow HOMO-LUMO gap, which is a key characteristic for efficient charge transport.[2] However, the inherent instability of large acenes like nonacene has historically presented a significant challenge to their synthesis and characterization.[3] Recent advances in synthetic methodologies, including both solution-phase and on-surface techniques, have enabled the preparation and detailed investigation of nonacene and its derivatives, paving the way for a deeper understanding of its electronic structure.[1][4]

This technical guide provides a comprehensive overview of the electronic properties of nonacene, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details experimental protocols for its synthesis and characterization, and visualizes important concepts through diagrams, offering a foundational resource for those working with this intriguing molecule.

Core Electronic Properties of Nonacene

The electronic properties of nonacene are dominated by its extended π-system. The HOMO-LUMO gap, a critical parameter for determining its semiconductor character, has been investigated through both experimental and theoretical methods.

| Property | Experimental Value (Method) | Theoretical Value (Method) | Reference(s) |

| HOMO-LUMO Gap | 1.25 eV (STS on Au(111)) 1.19 eV (STS on Au(111)) 1.12 eV (Optical, persistent derivative) 1.2 eV (Optical, crystalline derivative) 1.19 eV (Electrochemical, derivative) | ~1.0 - 1.61 eV (DFT) | [5][6] |

| Ionization Potential | Not experimentally determined for parent nonacene. | The ionization potential of acenes is known to decrease with increasing chain length. Theoretical studies on the acene series provide estimates. | |

| Electron Affinity | Not experimentally determined for parent nonacene. | The electron affinity of acenes generally increases with increasing chain length. Theoretical models offer predictive values for the acene series. | |

| Conductivity | Not experimentally determined. | While not quantified, the narrow HOMO-LUMO gap suggests potential for high conductivity. | |

| Charge Carrier Mobility | Not experimentally determined. | The high charge carrier mobilities of smaller acenes like pentacene are a primary motivator for the investigation of nonacene for OFET applications.[2] | [2] |

Synthesis and Experimental Protocols

The synthesis of nonacene has been achieved through two primary strategies: the thermal decarbonylation of a stable precursor in the solid state and the on-surface dehydrogenation of a partially saturated precursor.

Solid-State Thermal Decarbonylation

This method involves the synthesis of a soluble and stable nonacene precursor containing two carbonyl bridges. The final step is a solid-state thermal decarbonylation to yield nonacene.[1]

Experimental Protocol:

-

Precursor Synthesis: A detailed multi-step synthesis is employed to produce the carbonylated nonacene precursor. This typically involves Diels-Alder reactions to construct the polycyclic framework.[1]

-

Purification: The precursor can be purified using standard in-solution techniques such as chromatography and recrystallization.[1]

-

Thermal Decarbonylation: The purified precursor is heated in the solid state under an inert atmosphere. For example, heating to 350°C for 20 minutes can result in the quantitative conversion to nonacene with the release of carbon monoxide as the only byproduct.[7]

On-Surface Synthesis and Characterization

On-surface synthesis allows for the formation and characterization of nonacene on a pristine metallic surface, typically Au(111), under ultra-high vacuum (UHV) conditions. This method is crucial for probing the intrinsic electronic properties of individual molecules using scanning tunneling microscopy (STM) and spectroscopy (STS).[5][8]

Experimental Protocol:

-

Substrate Preparation: A Au(111) single crystal is cleaned by repeated cycles of Ar+ sputtering and annealing to approximately 750 K to achieve an atomically clean and flat surface.[5]

-

Precursor Deposition: A partially saturated nonacene precursor is sublimated onto the Au(111) surface under UHV.

-

On-Surface Dehydrogenation: The precursor is converted to nonacene through either thermal annealing or by applying voltage pulses with an STM tip.[8]

-

STM/STS Characterization:

-

Imaging: STM is used to visualize the topography of individual nonacene molecules.

-

Spectroscopy (dI/dV mapping): STS is employed to probe the local density of electronic states (LDOS). By recording the differential conductance (dI/dV) as a function of the sample bias, the energies of the molecular orbitals (HOMO, LUMO, etc.) can be determined.

-

Typical Parameters: Experiments are often performed at cryogenic temperatures (e.g., 5 K) to minimize thermal broadening and molecular diffusion.[5]

-

Advanced Characterization Techniques

Beyond the fundamental electronic properties, a suite of spectroscopic and analytical techniques is employed to fully characterize nonacene and its derivatives.

UV-vis-NIR Absorption Spectroscopy

This technique is used to determine the optical HOMO-LUMO gap of nonacene derivatives in solution.

Experimental Protocol:

-

Sample Preparation: A solution of the nonacene derivative is prepared in a suitable solvent (e.g., toluene) in a quartz cuvette.

-

Measurement: The absorption spectrum is recorded using a dual-beam UV-vis-NIR spectrometer. The onset of the longest-wavelength absorption band is used to calculate the optical gap.[9] Due to the instability of nonacene in solution, these measurements are often performed on more stable, functionalized derivatives.[3]

Electrochemistry (Cyclic Voltammetry)

Cyclic voltammetry (CV) is employed to determine the electrochemical HOMO and LUMO energy levels of stable nonacene derivatives.

Experimental Protocol:

-

Electrolyte Solution: A solution of the nonacene derivative is prepared in a suitable solvent containing a supporting electrolyte.

-

Three-Electrode Setup: The measurement is performed using a three-electrode system consisting of a working electrode, a counter electrode, and a reference electrode.

-

Data Analysis: The oxidation and reduction potentials obtained from the cyclic voltammogram are used to calculate the HOMO and LUMO energy levels, respectively. The difference between these values provides the electrochemical HOMO-LUMO gap.

References

- 1. Preparative-scale synthesis of nonacene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the chemistry of higher acenes: from synthesis to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xray.uky.edu [xray.uky.edu]

- 4. researchgate.net [researchgate.net]

- 5. On-surface light-induced generation of higher acenes and elucidation of their open-shell character - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the chemistry of higher acenes: from synthesis to applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02422F [pubs.rsc.org]

- 8. recercat.cat [recercat.cat]

- 9. UV/VIS/NIR Spectroscopy | Ultraviolet-Visible | EAG Laboratories % [eag.com]

Unveiling the Electronic Frontier: A Technical Guide to the Theoretical Calculation of Nonacene's HOMO-LUMO Gap

For Researchers, Scientists, and Drug Development Professionals

Nonacene, a high-order acene consisting of nine linearly fused benzene rings, stands at the forefront of materials science and organic electronics research. Its extended π-conjugated system promises unique electronic and optical properties, making it a compelling candidate for applications in novel semiconductors and optoelectronic devices. A critical parameter governing these properties is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, which dictates the energy required to excite an electron and thus influences the material's conductivity and color. This technical guide delves into the theoretical methodologies employed to calculate the HOMO-LUMO gap of nonacene, presenting a compilation of reported values and a detailed overview of the computational protocols.

The Challenge of Nonacene: Stability and Electronic Structure

The synthesis and characterization of nonacene are formidable challenges due to its inherent instability and high reactivity.[1][2][3] Larger acenes are known to have a smaller HOMO-LUMO gap, which correlates with increased reactivity and a tendency towards an open-shell diradical ground state.[4] Theoretical calculations, therefore, play a pivotal role in predicting the electronic properties of nonacene and its derivatives, guiding synthetic efforts and providing insights into its fundamental nature.[5][6]

Theoretical Approaches to the HOMO-LUMO Gap

Density Functional Theory (DFT) has emerged as the primary tool for investigating the electronic structure of large organic molecules like nonacene.[5][7] The choice of functional and basis set is crucial for obtaining accurate predictions. Time-Dependent DFT (TD-DFT) is often employed to study excited states and simulate optical absorption spectra, from which the optical HOMO-LUMO gap can be inferred.[8] For systems with significant multireference character, more advanced methods like multireference configuration interaction (MRCI) combined with DFT (DFT/MRCI) can provide a more accurate description of the electronic states.[8]

Quantitative Analysis of Calculated HOMO-LUMO Gaps

The following table summarizes a selection of theoretically calculated and experimentally determined HOMO-LUMO gaps for nonacene and its derivatives from various studies. This allows for a direct comparison of the results obtained through different methodologies.

| Compound | Method/Functional | Basis Set | Calculated HOMO-LUMO Gap (eV) | Experimental HOMO-LUMO Gap (eV) | Reference |

| Unsubstituted Nonacene | Unrestricted DFT (UB3LYP) | 6-311+G**//B3LYP/6-31G* | 1.61 | - | [4] |

| Persistent Nonacene Derivative | - | - | ~1 (predicted) | 1.12 (optical) | [4] |

| Nonacene on Au(111) | DFT (B3LYP) | 6-311+G(d,p) | 1.19 (transport gap) | - | [6] |

| Tetraazanonacene | DFT (B3LYP) | 6-311+G(d,p) | 1.49 (transport gap) | - | [6] |

Methodologies in Detail

A thorough understanding of the computational and experimental protocols is essential for interpreting and reproducing the reported results.

Computational Protocol: DFT and TD-DFT Calculations

A typical workflow for the theoretical calculation of the nonacene HOMO-LUMO gap using DFT involves the following steps:

-

Geometry Optimization: The molecular structure of nonacene is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*). For surface-adsorbed nonacene, a full relaxation of both the molecule and the substrate atoms is carried out until the residual forces are minimized (e.g., less than 0.01 eV/Å).[7]

-

Single-Point Energy Calculation: Using the optimized geometry, a more accurate single-point energy calculation is performed with a larger basis set (e.g., 6-311+G**) to obtain the final electronic energies of the HOMO and LUMO.

-

HOMO-LUMO Gap Calculation: The HOMO-LUMO gap is then calculated as the difference between the energy of the LUMO and the energy of the HOMO.

-

Excited State Calculations (TD-DFT): To simulate the optical properties and determine the optical gap, TD-DFT calculations are performed. This provides information about the electronic transition energies and oscillator strengths.[8]

-

Simulation of Spectroscopic Data: For comparison with experimental results, simulated data such as STM images can be generated using methods like the Tersoff-Hamann approach, which calculates isosurfaces of the electron density.[7]

Experimental Protocol: On-Surface Synthesis and Characterization

The on-surface synthesis of nonacene on a metal substrate (e.g., Au(111)) allows for its direct characterization using advanced microscopy and spectroscopy techniques.[5][6]

-

Precursor Deposition: An air-stable, partially saturated precursor molecule is deposited onto a clean metal surface under ultra-high vacuum conditions.

-

On-Surface Dehydrogenation: The precursor is then dehydrogenated to form nonacene. This can be achieved by annealing the sample or by using the tip of a scanning tunneling microscope (STM) or atomic force microscope (AFM).[5]

-

Scanning Tunneling Microscopy and Spectroscopy (STM/STS): STM is used to visualize the nonacene molecules on the surface. By recording the tunneling current as a function of the bias voltage, scanning tunneling spectroscopy (STS) can probe the local density of states, allowing for the experimental determination of the HOMO-LUMO gap.[5]

Logical Workflow for Theoretical Calculation

The following diagram illustrates the logical workflow for the theoretical calculation of the nonacene HOMO-LUMO gap.

Caption: Workflow for theoretical HOMO-LUMO gap calculation.

This guide provides a foundational understanding of the theoretical approaches used to investigate the electronic properties of nonacene. The synergy between computational predictions and experimental validation will continue to be crucial in unlocking the full potential of this and other high-order acenes in the development of next-generation electronic materials.

References

- 1. Preparative-scale synthesis of nonacene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xray.uky.edu [xray.uky.edu]

- 3. Preparative-scale synthesis of nonacene [ideas.repec.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. recercat.cat [recercat.cat]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

The Dichotomy of Nonacene: A Deep Dive into its Singlet versus Diradical Character

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the electronic ground state of nonacene, a molecule at the forefront of organic electronics and spintronics.

Nonacene, a linearly fused chain of nine benzene rings, has captivated the attention of the scientific community due to its unique electronic properties. As the size of polyacenes increases, their HOMO-LUMO gap decreases, leading to a fascinating and complex electronic structure. This guide delves into the core of nonacene's character, exploring the subtle yet critical distinction between its closed-shell singlet and open-shell diradical ground states. Understanding this dichotomy is paramount for harnessing the full potential of nonacene and its derivatives in advanced materials and therapeutic applications.

Unveiling the Diradical Nature: Quantitative Insights

Theoretical calculations have been instrumental in elucidating the ground-state electronics of nonacene. Unlike smaller acenes, which are predominantly closed-shell singlet molecules, nonacene exhibits significant open-shell diradical character. This is quantified by the expectation value of the total spin operator, , where a value of 0 indicates a pure closed-shell singlet, and a value of 1 corresponds to a pure open-shell singlet diradical. For unsubstituted nonacene, the calculated value is approximately 1.20, clearly indicating a substantial diradical character in its ground state.[1][2]

The strategic placement of substituents on the nonacene core can dramatically influence its electronic structure. Arylthio or alkylthio groups, particularly on the terminal rings, have been shown to effectively quench the diradical character, transforming the molecule into a closed-shell system with an value approaching zero.[1][2] This substituent-driven tuning of the electronic ground state opens up avenues for designing nonacene derivatives with tailored properties for specific applications.

| Compound | Computational Method | Calculated | Calculated HOMO-LUMO Gap (eV) | Reference |

| Unsubstituted Nonacene | UB3LYP/6-311+G//B3LYP/6-31G* | 1.20 | 1.61 | [2] |

| Nonacene with arylthio substituents on terminal rings | UB3LYP/6-311+G//B3LYP/6-31G | ~0 | ~1 | [2] |

| Nonacene with arylthio substituents on the center ring | UB3LYP/6-311+G**//B3LYP/6-31G | 1.57 | ~1.6 | [2] |

| Tetraazanonacene (on Au(111)) | Experimental (STS) | - | 1.49 | [3] |

| Nonacene (on Au(111)) | Experimental (STS) | Open-shell character confirmed | 1.19 | [3] |

Experimental Corroboration and Methodologies

The inherent instability of nonacene has posed significant challenges to its synthesis and experimental characterization. However, recent breakthroughs have enabled the preparation and investigation of persistent nonacene derivatives and the on-surface synthesis of the parent molecule.

Synthesis of a Persistent Nonacene Derivative

A key strategy to stabilize nonacene involves the introduction of bulky arylthio substituents on the terminal rings. A detailed experimental protocol for the synthesis of such a derivative is outlined below:

-

Precursor Synthesis: The synthesis begins with the preparation of a 6,7,8,9-tetra(4′-t-butylphenylthio)-1,4-anthracene quinone precursor.

-

Diels-Alder Reaction: This quinone undergoes a crucial Diels-Alder reaction with a bis-o-quinodimethane precursor to construct the nonacene skeleton in the form of a nonacene diquinone.[2]

-

Reduction: The final step involves the reduction of the diquinone to yield the persistent nonacene derivative.

The resulting stabilized nonacene derivative was sufficiently persistent for characterization by a suite of solution-phase techniques, including ¹H NMR, ¹³C NMR, UV-vis-NIR, and fluorescence spectroscopies.[1][2]

On-Surface Synthesis and Characterization

An alternative approach to study nonacene in its pristine form is through on-surface synthesis under ultra-high vacuum conditions. This method circumvents the instability issues encountered in solution-phase chemistry.

-

Precursor Deposition: A specifically designed α-bisdiketone precursor is deposited onto a clean Au(111) substrate.

-

Photodissociation: The precursor is then subjected to visible light, which induces the dissociation of the protecting groups and the formation of nonacene directly on the surface.[4]

The on-surface generated nonacene molecules were investigated using advanced surface science techniques:

-

Scanning Tunneling Microscopy (STM): Provides real-space images of the nonacene molecules on the gold surface.

-

Scanning Tunneling Spectroscopy (STS): Measures the local density of states, allowing for the determination of the HOMO-LUMO gap and providing evidence for the open-shell character of nonacene.

-

Non-contact Atomic Force Microscopy (nc-AFM): Offers high-resolution imaging of the molecular structure with atomic precision.[3][4]

The Electronic Landscape of Nonacene

The interplay between the closed-shell singlet, open-shell singlet (diradical), and triplet states defines the electronic landscape of nonacene. Theoretical studies predict the ground state to be an open-shell singlet diradical.[1][2][5] The triplet state is predicted to be only slightly higher in energy, suggesting it could be thermally accessible.[5] The closed-shell singlet state, in contrast, is significantly less stable.

Caption: Electronic state diagram of nonacene.

This technical guide provides a snapshot of the current understanding of the singlet versus diradical character of nonacene. The synergy between advanced computational methods and innovative experimental techniques continues to unravel the intricate electronic nature of this fascinating molecule, paving the way for its application in next-generation technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On‐Surface Synthesis and Characterization of Tetraazanonacene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-surface light-induced generation of higher acenes and elucidation of their open-shell character. [sonar.ch]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of Unsubstituted Nonacene in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of unsubstituted nonacene, a polycyclic aromatic hydrocarbon (PAH) of significant interest for its potential in advanced organic electronics. It is well-documented that unsubstituted nonacene is a highly insoluble and reactive compound, which has historically hindered its characterization and application.[1] This guide synthesizes the available scientific literature to provide a comprehensive overview of its solubility characteristics, the strategies employed to overcome these limitations through chemical functionalization, and detailed experimental protocols for solubility determination.

Solubility Profile of Unsubstituted Nonacene

Unsubstituted nonacene is a black solid that is considered practically insoluble in common organic solvents.[2] Its poor solubility is a direct consequence of the strong intermolecular π-π stacking interactions between the large, planar aromatic cores. These forces lead to rapid aggregation and crystallization, making it exceedingly difficult to prepare solutions for characterization or device fabrication.[3] Furthermore, acenes larger than pentacene exhibit significant diradical character, which contributes to their high chemical reactivity and instability, especially in solution.[2]

Due to this inherent insolubility, quantitative solubility data (e.g., in g/L or mol/L) for unsubstituted nonacene in any organic solvent is not available in the current scientific literature. Research efforts have consequently focused on two main areas:

-

In-situ generation: Creating nonacene under specific conditions, such as in solid-state matrices or on surfaces in ultra-high vacuum environments, to study its fundamental properties without dissolution.[1]

-

Chemical functionalization: Attaching substituent groups to the nonacene core to enhance both its stability and solubility.

Strategic Solubilization: The Precursor Approach and Functionalization

The most successful method for obtaining unsubstituted nonacene in a manageable form involves the "precursor approach".[1][2] This strategy relies on the synthesis of a stable and soluble precursor molecule which can be purified using standard solution-phase techniques. The final, insoluble nonacene is then generated in a final, solid-state step.

To enable solution-phase processing, which is critical for many applications, the nonacene core must be chemically modified. The primary strategy involves the introduction of bulky substituents that sterically hinder the π-π stacking between the acene backbones, thereby preventing aggregation and increasing solubility.

Qualitative Solubility of Substituted Nonacenes

While quantitative data remains elusive, the literature describes several classes of nonacene derivatives as being soluble enough for solution-phase characterization and processing. The most successful solubilizing groups are triisopropylsilylethynyl (TIPS) and arylthio substituents.

| Substituent Type | Description | Reported Soluble In | Reference(s) |

| Hexakis-TIPS-Alkynyl | Six triisopropylsilyl(TIPS)-ethynyl groups are strategically placed to provide steric shielding. These are described as the most stable and soluble nonacenes synthesized to date, with a half-life of 5-9 hours in dilute solution. | Not explicitly stated, but related compounds are soluble in THF, toluene, and Dichloromethane (DCM). | [4][5] |

| Arylthio | Arylthio or alkylthio substituents, particularly when placed on the terminal rings, enhance stability and solubility by modifying the electronic structure and providing steric bulk. The resulting compounds form true solutions, not suspensions. | Dichloromethane (DCM) | [1][6] |

| TIPS-Ethynyl & Aryl | A combination of TIPS-ethynyl groups and bulky aryl groups (e.g., trifluoromethylphenyl) has been used to create nonacenes that crystallize directly from the reaction mixture but are soluble enough for processing. | 1,2,4-trichlorobenzene, ethylbenzene, acetonitrile, chlorobenzene | [7] |

Experimental Protocols for Solubility Determination

For sparingly soluble compounds like nonacene and its derivatives, accurately determining solubility requires robust experimental protocols. The two most common methods are the gravimetric method and UV-Vis spectroscopic analysis. These protocols are generalized for polycyclic aromatic hydrocarbons.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining the solubility of a non-volatile solid.[8][9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid nonacene compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

-

-

Phase Separation:

-

Allow the solution to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

-

Carefully separate the saturated solution from the excess solid. This is best achieved by centrifuging the sample and then drawing off the supernatant with a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately transfer a known volume or mass of the clear, saturated filtrate into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to avoid degradation of the solute.

-

Once the solvent is fully removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Cool the container in a desiccator before weighing it on an analytical balance.[10]

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate used. The result is typically expressed in mg/mL or g/L.

-

UV-Vis Spectroscopic Method

This method is highly sensitive and suitable for compounds with a strong chromophore, such as nonacene derivatives.[5][11] It requires the creation of a calibration curve.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the nonacene derivative in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve (Beer-Lambert plot).

-

-

Preparation and Separation of Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method (Section 4.1) to prepare a filtered, saturated solution.

-

-

Spectroscopic Measurement:

-

Take a precise volume of the saturated filtrate and dilute it with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of the compound.

-

Conclusion

Unsubstituted nonacene remains a formidable challenge for solution-phase chemistry due to its inherent insolubility and instability. The scientific community has adeptly circumvented this issue through the development of soluble precursors for solid-state synthesis and, more critically for practical applications, by functionalizing the nonacene core with sterically demanding groups like TIPS-ethynyl and arylthio moieties. While quantitative solubility data is still largely absent from the literature, qualitative reports confirm that these strategies successfully yield nonacene derivatives that are soluble in common organic solvents. The standardized protocols for solubility determination outlined in this guide provide a framework for researchers to quantify the solubility of these and future novel acene derivatives, a crucial step toward their integration into advanced electronic and spintronic devices.

References

- 1. echemi.com [echemi.com]

- 2. cemes.fr [cemes.fr]

- 3. Planar versus Twist: Two Conformers of a 5,7,12,14-Tetrakis(triisopropylsilylethynyl)pentacene in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.com]

- 7. xray.uky.edu [xray.uky.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

The Pursuit of Nonacene: A Historical and Technical Overview of Synthetic Endeavors

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nonacene, a linearly fused chain of nine benzene rings, represents a formidable challenge in organic chemistry. Its unique electronic properties, stemming from a progressively decreasing HOMO-LUMO gap with increasing length, make it a tantalizing target for applications in molecular electronics and materials science. However, this same electronic structure is the root of its inherent instability and high reactivity, which has thwarted synthetic efforts for decades. This in-depth guide provides a historical overview of the key attempts to synthesize nonacene, detailing the evolution of synthetic strategies from early photochemical approaches to the recent landmark achievement of its preparative-scale synthesis.

The Challenge of Higher Acenes

The fascination with acenes, the class of polycyclic aromatic hydrocarbons consisting of linearly fused benzene rings, is matched by the difficulty of their synthesis, particularly for congeners larger than pentacene. The reactivity of these molecules increases with the number of fused rings, making them susceptible to dimerization, oxidation, and other degradation pathways. Early attempts to synthesize higher acenes often resulted in the isolation of complex mixtures or decomposition products, with definitive characterization remaining elusive.

Early Attempts and the Precursor Approach

The first successful characterizations of higher acenes, including nonacene, were achieved through the "precursor approach." This strategy involves the synthesis of a stable, soluble, and characterizable precursor molecule that can be converted to the target acene in a final, often gentle, step. This method circumvents the challenges of handling the highly reactive acene directly.

Photochemical Generation in Inert Matrices

A significant breakthrough in the study of higher acenes came from the use of photochemical reactions within inert gas matrices at cryogenic temperatures. This technique allows for the generation and spectroscopic characterization of highly reactive species by isolating them from one another.

One of the earliest successful applications of this method to nonacene involved the photochemical decarbonylation of a suitable diketone precursor. The precursor, containing two carbonyl bridges, is synthesized through a multi-step process. Upon irradiation with light, the carbonyl groups are expelled as carbon monoxide, yielding the fleeting nonacene molecule, which can then be studied spectroscopically within the matrix.

On-Surface Synthesis: A New Frontier

The advent of on-surface synthesis has provided a powerful platform for the creation and characterization of previously inaccessible molecules, including nonacene. This technique involves the deposition of a specifically designed precursor molecule onto a crystalline surface, typically a noble metal like gold (Au(111)), under ultra-high vacuum conditions. The surface then acts as a catalyst and a template for the desired chemical transformations, which can be induced by thermal annealing or tip-induced manipulation in a scanning tunneling microscope (STM).

In the case of nonacene, a partially saturated hydrocarbon precursor was designed and synthesized. Upon deposition on a Au(111) surface, a subsequent dehydrogenation reaction, triggered by thermal annealing, led to the formation of planar nonacene molecules. The direct visualization and electronic characterization of the synthesized nonacene were then possible using STM and non-contact atomic force microscopy (nc-AFM).

The Landmark Achievement: Preparative-Scale Synthesis

For many years, the synthesis of nonacene in quantities sufficient for bulk characterization and potential application remained a distant goal. However, a major breakthrough was recently achieved with the first successful preparative-scale synthesis of nonacene. This accomplishment opens the door to a more thorough investigation of its physical and electronic properties.

This elegant synthesis relies on a carefully designed, multi-step sequence that culminates in the formation of a stable, non-planar, and soluble carbonyl-bridged precursor. The final step involves the thermal decarbonylation of this precursor in the solid state, yielding nonacene as a stable black solid that can be stored for extended periods under an inert atmosphere.[1][2][3]

Experimental Protocol: Preparative-Scale Synthesis of Nonacene Precursor (Simplified)

The key step in the synthesis of the nonacene precursor is a double Diels-Alder reaction between a diene and a bis(aryne) generated in situ.[3]

-

Reactants: Diene 2 and 2,5-bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate).

-

Procedure: The bis(aryne) is generated in situ through fluoride-induced decomposition of the triflate precursor. This highly reactive intermediate then undergoes a double Diels-Alder reaction with diene 2.

-

Solvent: A mixture of acetonitrile and THF (4:1) is used as the solvent.[3]

-

Yield: The desired product, a mixture of syn and anti isomers, is obtained in a 62% yield.[3]

-

Subsequent Steps: The initial adduct is then further elaborated through a series of reactions, including hydrolysis of ketal moieties to the corresponding carbonyl groups, to yield the final decarbonylation precursor.[3]

Final Step: Thermal Decarbonylation

The purified carbonyl-bridged precursor is heated in the solid state to induce the expulsion of carbon monoxide, yielding the final nonacene product. This solid-state transformation is crucial for obtaining a stable material.[1]

Functionalization: A Strategy for Stability and Solubility

An alternative approach to harnessing the properties of nonacene involves the introduction of functional groups onto the acene core. These substituents can sterically protect the reactive inner rings and electronically modify the molecule to enhance its stability and solubility.

Arylthio and Silylethyne Functionalization

Researchers have successfully synthesized persistent nonacene derivatives by attaching arylthio or silylethyne groups to the periphery of the molecule.[4][5][6] These bulky groups act as "jackets," preventing close contact between the reactive acene backbones and thereby inhibiting dimerization and oxidation. This strategy has allowed for the isolation and full characterization of nonacene derivatives in solution and the solid state.

Experimental Protocol: Synthesis of a Persistent Nonacene Derivative (Key Step)

A key reaction in the synthesis of a functionalized nonacene involves the cycloaddition of a bis-o-quinodimethane precursor with a functionalized anthracene quinone.[5]

-

Reactants: 6,7,8,9-tetra(4′-t-butylphenylthio)-1,4-anthracene quinone and a bis-o-quinodimethane precursor.

-

Reaction: These two components react to form the nonacene skeleton in the form of a diquinone.

-

Final Steps: The resulting nonacene diquinone is then reduced to the final, stable nonacene derivative.

Summary of Synthetic Attempts

The following table summarizes the key historical attempts at synthesizing nonacene, highlighting the different strategies and their outcomes.

| Method | Precursor Type | Final Conversion | Key Features | Outcome | Key Research Groups |

| Photochemical Generation | Diketone-bridged polycycle | Photochemical decarbonylation | Matrix isolation at cryogenic temperatures | Spectroscopic characterization | Bettinger |

| On-Surface Synthesis | Partially saturated hydrocarbon | Thermal dehydrogenation | UHV conditions on Au(111) surface | Direct visualization and electronic characterization | Zuzak, Krawiec, et al. |

| Preparative-Scale Synthesis | Carbonyl-bridged polycycle | Thermal decarbonylation | Multi-step synthesis of a stable precursor | Isolation of stable, bulk nonacene | Jancarik, Gourdon, et al.[1][2][3] |

| Functionalized Derivatives | Functionalized anthracene quinone and bis-o-quinodimethane | Reduction of diquinone | Introduction of stabilizing arylthio or silylethyne groups | Isolation of persistent, soluble nonacene derivatives | Miller, Anthony, et al.[4][5][6] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Conclusion and Future Outlook

The successful synthesis of nonacene, both on surfaces and in preparative scale, marks a significant milestone in the field of polycyclic aromatic hydrocarbons. These achievements have transformed nonacene from a theoretical curiosity into a tangible material with the potential for real-world applications. The ability to produce stable, bulk quantities of nonacene will undoubtedly spur further research into its fundamental properties and its performance in electronic devices. Moreover, the synthetic strategies developed for nonacene provide a blueprint for the synthesis of even larger acenes, pushing the boundaries of organic synthesis and materials science. The ongoing exploration of functionalized derivatives also holds promise for fine-tuning the properties of these fascinating molecules for specific applications in fields ranging from organic electronics to drug development, where large, planar aromatic systems can play a role in DNA intercalation or as scaffolds for bioactive molecules.

References

- 1. cemes.fr [cemes.fr]

- 2. Preparative-scale synthesis of nonacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and characterization of a persistent nonacene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of Nonacene in Organic Electronics: A Technical Guide

An in-depth exploration of the synthesis, electronic properties, and prospective applications of nonacene, a molecule at the frontier of organic semiconductor research.

Introduction

Nonacene, a higher-order acene consisting of nine linearly fused benzene rings, represents a fascinating yet challenging frontier in the field of organic electronics. Acenes, as a class of polycyclic aromatic hydrocarbons, have been pivotal in the development of organic semiconductors, with smaller members like anthracene and pentacene forming the basis for high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The allure of nonacene and other higher acenes lies in their theoretically predicted electronic properties, which are expected to surpass those of their smaller counterparts.[1][2] As the number of fused rings in an acene increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is expected to decrease, leading to enhanced charge carrier mobility.[1]

However, the very properties that make nonacene electronically attractive also render it exceptionally unstable and poorly soluble.[1][2] The high reactivity of larger acenes, particularly their propensity for oxidation and dimerization, has historically hindered their synthesis and characterization, making experimental validation of their predicted potential a significant scientific hurdle.[1][2] This technical guide delves into the recent advancements that have enabled the synthesis of persistent nonacene derivatives, summarizes their known electronic properties, and explores their potential applications in the next generation of organic electronic devices.

Electronic Properties of Nonacene Derivatives

The defining electronic characteristic of nonacene is its small HOMO-LUMO gap. While experimental data for pristine nonacene is scarce due to its instability, studies on stabilized nonacene derivatives have provided valuable insights into its electronic structure. Theoretical calculations and experimental measurements on these derivatives confirm the trend of a decreasing HOMO-LUMO gap with increasing acene length.

One of the first persistent nonacene derivatives to be synthesized and characterized was a deca(4-t-butylphenylthio)-substituted nonacene.[3] This substitution pattern was strategically chosen to protect the reactive nonacene core and enhance its stability. The optical HOMO-LUMO gap for this derivative was experimentally determined to be 1.12 eV, which is among the smallest experimentally measured gaps for an acene.[3]

Computational studies have further elucidated the electronic properties of nonacene and its derivatives. Density functional theory (DFT) calculations on unsubstituted nonacene predict a HOMO-LUMO gap of around 1.61 eV and suggest that it has an open-shell singlet diradical character.[3] The placement of substituents, such as arylthio groups on the terminal rings, has been shown to effectively convert the molecule into a closed-shell system, which is crucial for its stability.[3]

The table below summarizes the key electronic properties of a persistent nonacene derivative, including both experimental and calculated values for comparison. It is important to note that experimental data on the charge carrier mobility of nonacene-based devices is still very limited in the scientific literature. The values presented are often theoretical predictions, highlighting the need for further experimental work in this area.

| Property | Value (Experimental) | Value (Calculated) | Reference |

| HOMO-LUMO Gap (eV) | 1.12 | ~1.0 - 1.61 | [3] |

| Charge Carrier Mobility | Not yet reported | Predicted to be high | [1] |

Experimental Protocols: Synthesis of a Persistent Nonacene Derivative

The synthesis of stable nonacene derivatives has been a significant breakthrough, enabling the characterization of this elusive molecule. A key strategy involves the use of bulky substituents that sterically shield the reactive acene core. Below is a detailed methodology for the synthesis of a persistent deca(4-t-butylphenylthio)-substituted nonacene derivative, adapted from the work of Kaur et al. (2010).[3]

Synthesis of 1,2,3,4,8,12,13,14,15,19-Deca(4′-t-butylphenylthio)-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene:

-

Preparation of the Diketone Precursor: The synthesis begins with the preparation of a key diketone precursor. This involves a multi-step reaction sequence starting from commercially available materials to construct the central part of the nonacene skeleton functionalized with the desired arylthio groups.

-

Diels-Alder Reaction: The diketone precursor is then subjected to a Diels-Alder reaction with a suitable diene. This cycloaddition reaction is a crucial step in building the fused ring system of the nonacene.

-

Aromatization: Following the Diels-Alder reaction, an aromatization step is carried out to form the fully conjugated aromatic system of the nonacene derivative. This is typically achieved through an elimination reaction.

-

Purification: The final product is purified using column chromatography to remove any unreacted starting materials and byproducts. The purity of the compound is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The overall synthetic workflow can be visualized in the diagram below.

Potential Applications in Organic Electronics

The unique electronic properties of nonacene derivatives make them highly promising candidates for a range of applications in organic electronics.

-

Organic Field-Effect Transistors (OFETs): The predicted high charge carrier mobility of nonacene could lead to the development of high-performance OFETs, which are the fundamental building blocks of organic integrated circuits. The ambipolar charge transport characteristics observed in some derivatives would be particularly advantageous for complementary logic circuits.

-

Organic Photovoltaics (OPVs): The small HOMO-LUMO gap of nonacene aligns well with the solar spectrum, suggesting its potential as a light-harvesting material in OPVs. Its ability to absorb a broad range of light could lead to higher power conversion efficiencies.

-

Spintronics: The diradical character of unsubstituted nonacene has sparked interest in its potential for spintronic applications, where the spin of the electron, in addition to its charge, is utilized for information processing and storage.

The diagram below illustrates the conceptual structure of a bottom-gate, top-contact OFET, a common device architecture where nonacene derivatives could be employed as the active semiconductor layer.

Conclusion and Future Outlook

Nonacene stands as a molecule of immense theoretical promise for advancing the field of organic electronics. The recent successes in synthesizing persistent nonacene derivatives have opened the door to experimental investigations of their properties and potential applications. While the challenges of stability and solubility have not been entirely overcome, the progress made in synthetic chemistry provides a clear path forward.

Future research will undoubtedly focus on the design and synthesis of new nonacene derivatives with improved stability and processability. A critical next step will be the fabrication and thorough characterization of nonacene-based electronic devices to experimentally validate the predicted high charge carrier mobilities. The realization of high-performance nonacene-based OFETs and OPVs would be a significant milestone, potentially paving the way for a new class of organic electronic materials with transformative capabilities. The journey from theoretical promise to practical application is still underway, but the foundational work on nonacene has laid a strong groundwork for future discoveries.

References

Fundamental Challenges in Higher Acene Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Higher acenes, polycyclic aromatic hydrocarbons consisting of linearly fused benzene rings, represent a class of molecules with exceptional electronic properties that hold immense promise for next-generation organic electronics and potentially novel therapeutic applications. However, the extension of the acene series beyond pentacene presents a formidable set of fundamental challenges that have historically hindered their widespread investigation and application. This technical guide provides an in-depth overview of these core challenges, focusing on the synthesis, stability, and electronic characteristics of these fascinating yet elusive molecules.

The Duality of Reactivity and Instability

The very electronic structure that imparts desirable semiconducting properties to higher acenes is also the source of their inherent instability. As the number of fused rings increases, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap progressively decreases.[1][2][3] This diminishing gap leads to a significant increase in reactivity, making higher acenes susceptible to degradation under ambient conditions.[1][2][4][5][6][7]

The primary degradation pathways for higher acenes are:

-

Photooxidation: In the presence of light and oxygen, higher acenes can readily undergo oxidation, often forming endoperoxides across the central rings.[3]

-

Dimerization and Oligomerization: The high reactivity of the central rings of higher acenes makes them prone to [4+4] cycloaddition reactions with other acene molecules, leading to the formation of dimers and larger oligomers.[3][8]

This inherent instability is also linked to the increasing open-shell diradical or polyradical character of the ground state for acenes larger than pentacene.[3] Theoretical studies suggest that as the acene chain lengthens, the contribution of the open-shell singlet state to the electronic ground state configuration grows.[9]

The Solubility Challenge

Unsubstituted higher acenes are notoriously insoluble in common organic solvents.[10] This poor solubility is a major obstacle for their purification, characterization, and solution-based processing for device fabrication. The strong intermolecular π-π stacking interactions in the solid state contribute to their low solubility.

Synthetic Hurdles: The Quest for Controlled Synthesis

The synthesis of higher acenes is a significant challenge in organic chemistry.[3] Traditional solution-phase synthetic methods are often hampered by the instability and poor solubility of the target molecules and intermediates. To overcome these limitations, several innovative strategies have been developed:

-

The Precursor Approach: This is one of the most successful strategies for the synthesis of higher acenes. It involves the synthesis of a stable, soluble precursor molecule that can be converted to the final acene in a controlled manner, often in the solid state or on a surface, thereby avoiding the challenges of handling the unstable acene in solution.[1][2][3][7] Common precursor strategies include the photochemical or thermal decarbonylation of α-diketone bridged precursors.[3]

-

On-Surface Synthesis: This technique allows for the synthesis and characterization of highly reactive higher acenes in an ultra-high vacuum (UHV) environment.[1][2][6][7][10] Precursor molecules are deposited onto a crystalline metal surface, typically Au(111), and the final reaction to form the acene is induced by thermal annealing or by using the tip of a scanning tunneling microscope (STM).[9][11][12][13][14][15] This method has enabled the synthesis and characterization of acenes as long as pentadecacene.[12][14]

-

Functionalization: The introduction of bulky substituents, most notably trialkylsilylethynyl groups (e.g., triisopropylsilylethynyl, TIPS), at the periphery of the acene core is a widely used strategy to enhance both stability and solubility.[8][16][17] These bulky groups provide kinetic stabilization by sterically hindering the approach of other molecules, thereby preventing dimerization, and they also disrupt crystal packing, which improves solubility.

Data Presentation: Electronic Properties of Higher Acenes

The electronic properties of higher acenes are central to their potential applications. The following tables summarize key quantitative data, including HOMO-LUMO gaps and redox potentials, for a selection of higher acenes and their derivatives. It is important to note that a comprehensive and systematic experimental dataset for unsubstituted higher acenes is challenging to obtain due to their instability. Therefore, a combination of experimental data for functionalized derivatives and theoretical predictions for unsubstituted systems is presented.

| Acene Derivative | Number of Rings | HOMO-LUMO Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Measurement Method |

| TIPS-Hexacene | 6 | 1.58 | +0.22 | -1.36 | Cyclic Voltammetry |

| TIPS-Heptacene | 7 | 1.30 | +0.03 | -1.27 | Cyclic Voltammetry |

| Nonacene on Au(111) | 9 | 1.19 | - | - | Scanning Tunneling Spectroscopy |

| Tridecacene on Au(111) | 13 | 1.40 | - | - | Scanning Tunneling Spectroscopy[12] |

| Unsubstituted Acene | Number of Rings | Predicted Lowest Excitation Energy (eV) | Theoretical Method |

| Heptacene | 7 | 1.58 | particle-particle random-phase approximation[18] |

| Octacene | 8 | 1.36 | particle-particle random-phase approximation[18] |

| Nonacene | 9 | 1.20 | particle-particle random-phase approximation[18] |

| Decacene | 10 | 1.08 | particle-particle random-phase approximation[18] |

| Undecacene | 11 | 0.96-0.99 | particle-particle random-phase approximation[18] |

| Dodecacene | 12 | 0.93-0.94 | particle-particle random-phase approximation[18] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of higher acenes are often highly specific to the target molecule and the research group. The following sections provide generalized methodologies for key experiments based on the available literature.

Synthesis of a Functionalized Higher Acene: 6,13-Bis(triisopropylsilylethynyl)hexacene (TIPS-Hexacene)

This protocol is a generalized representation of the synthesis of a stabilized higher acene derivative.

1. Synthesis of the Hexacene Precursor: The synthesis typically starts from a smaller, commercially available aromatic precursor. A multi-step sequence involving Diels-Alder reactions is commonly employed to build the acene backbone. For TIPS-hexacene, this would involve the synthesis of a suitable diketone or diol precursor of the hexacene core.

2. Functionalization with TIPS-ethynyl Groups: The precursor is then functionalized with the TIPS-ethynyl groups. This is typically achieved by reacting the precursor with the lithium salt of triisopropylsilylacetylene. This step is crucial for imparting stability and solubility to the final product.

3. Aromatization to Form TIPS-Hexacene: The final step is the aromatization of the functionalized precursor to yield the TIPS-hexacene. This can be achieved through a reduction reaction, for example, using tin(II) chloride (SnCl2), to remove the oxygen functionalities from the precursor.[8]

4. Purification: Purification of the final product is critical for obtaining high-quality material for characterization and device fabrication. Due to the increased solubility of the TIPS-functionalized acene, purification can often be achieved using column chromatography on silica gel, followed by recrystallization.[16][17]

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for determining the redox potentials and estimating the HOMO-LUMO gap of higher acenes.

1. Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared. The solvent must be rigorously dried and deoxygenated to prevent side reactions with the reactive acene.

2. Preparation of the Analyte Solution: A dilute solution (typically in the millimolar range) of the higher acene derivative is prepared in the electrolyte solution.

3. Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

4. Deoxygenation: The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement. A blanket of the inert gas is maintained over the solution during the experiment.[19][20][21]

5. Data Acquisition: The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied to investigate the stability of the redox species. The current response is recorded as a function of the applied potential, yielding a cyclic voltammogram. The oxidation and reduction potentials can be determined from the positions of the anodic and cathodic peaks, respectively.

On-Surface Synthesis and Characterization

This generalized protocol describes the synthesis and characterization of an unsubstituted higher acene on a metal surface.

1. Substrate Preparation: A single-crystal metal substrate, typically Au(111), is cleaned in an ultra-high vacuum (UHV) chamber by cycles of sputtering with argon ions and annealing at high temperature.

2. Precursor Deposition: The precursor molecules are deposited onto the clean substrate by thermal evaporation from a Knudsen cell. The substrate is typically held at a low temperature during deposition to prevent premature reactions.[11][13]

3. On-Surface Reaction: The conversion of the precursor to the final acene is induced either by:

- Thermal Annealing: The substrate is heated to a specific temperature to trigger the desired chemical transformation (e.g., dehydrogenation or decarbonylation).[11][13][15]

- STM Tip-Induced Manipulation: The tip of a scanning tunneling microscope is used to locally inject energy into a single precursor molecule to induce the reaction.[12][14]

4. Characterization: The resulting acene molecules are characterized in situ using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) to determine their structure and morphology. Scanning tunneling spectroscopy (STS) is used to probe the electronic properties, including the HOMO-LUMO gap, of the individual molecules.[9][11][12][13][14][15]

Visualizations

Logical Relationship: Acene Length vs. Properties

Caption: The relationship between increasing acene length and its key physicochemical properties.

Experimental Workflow: On-Surface Synthesis of a Higher Acene

Caption: A generalized workflow for the on-surface synthesis and characterization of higher acenes.

Relevance to Drug Development Professionals

While the primary focus of higher acene research has been on materials science, the unique properties of these molecules present intriguing possibilities and challenges from a medicinal chemistry and drug development perspective.

-

Photodynamic and Sonodynamic Therapy: The low HOMO-LUMO gaps of higher acenes mean they can be excited by lower energy light, including in the near-infrared (NIR) window where biological tissues are more transparent. Upon excitation, they can generate reactive oxygen species (ROS). This property has been explored in the context of sonodynamic therapy, where pentacene derivatives have been used as sonosensitizers to generate ROS under ultrasound irradiation for cancer treatment.[22] This opens the door for designing novel photosensitizers or sonosensitizers for targeted therapies.

-

Bioimaging: The strong fluorescence and absorption in the visible and NIR regions could potentially be harnessed for developing novel fluorescent probes for bioimaging applications. However, the inherent instability and poor aqueous solubility of higher acenes are major hurdles that would need to be overcome through sophisticated molecular engineering.

-

Reactivity as a Double-Edged Sword: The high reactivity of higher acenes makes them susceptible to degradation, but it could also be exploited for targeted covalent inhibition if the acene core could be directed to a specific biological target. The propensity for cycloaddition reactions could be a starting point for designing novel covalent binders.

The fundamental challenges of stability and solubility must be addressed before the full potential of higher acenes in a biological context can be realized. The strategies developed to stabilize these molecules for electronic applications, such as functionalization with solubilizing and sterically demanding groups, could be adapted for the design of biocompatible and stable higher acene derivatives for therapeutic or diagnostic purposes.

Conclusion

Higher acene research is a vibrant field that continues to push the boundaries of organic synthesis and materials science. The fundamental challenges of instability, poor solubility, and synthetic accessibility are being actively addressed through innovative strategies like the precursor approach and on-surface synthesis. While significant hurdles remain, the unique electronic and photophysical properties of these molecules offer a tantalizing glimpse into a future of high-performance organic electronics and potentially novel biomedical applications. For researchers, scientists, and drug development professionals, understanding these fundamental challenges is the first step toward harnessing the immense potential of higher acenes.

References

- 1. Exploring the chemistry of higher acenes: from synthesis to applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02422F [pubs.rsc.org]

- 2. Exploring the chemistry of higher acenes: from synthesis to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the Synthesis of Higher Acenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Exploring the chemistry of higher acenes: from synthesis to applications | Semantic Scholar [semanticscholar.org]

- 5. Exploring the chemistry of higher acenes: from synthesis to applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Exploring the chemistry of higher acenes: from synthesis to applications | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Higher Acenes by On‐Surface Dehydrogenation: From Heptacene to Undecacene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pushing the Limits of Acene Chemistry: The Recent Surge of Large Acenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. On-Surface Synthesis and Characterization of Pentadecacene and Its Gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On‐Surface Synthesis of a Dicationic Diazahexabenzocoronene Derivative on the Au(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. xray.uky.edu [xray.uky.edu]

- 18. Nature of ground and electronic excited states of higher acenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 21. researchgate.net [researchgate.net]

- 22. 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Aromaticity of the Nonacene Core: A Technical Guide for Researchers

An in-depth exploration of the synthesis, electronic structure, and aromatic character of the nine-ringed linear polyacene, nonacene, tailored for researchers, scientists, and drug development professionals.

The linear polyacenes, a class of hydrocarbons consisting of fused benzene rings, have long captivated the interest of the scientific community for their unique electronic properties and potential applications in organic electronics.[1] As the length of the acene chain increases, their HOMO-LUMO gap decreases, making them promising candidates for low-bandgap semiconductors.[2] However, this enhanced electronic activity is accompanied by a significant increase in reactivity and a decrease in stability, posing considerable challenges to their synthesis and characterization.[1][3] This guide delves into the complex and often debated aromaticity of the nonacene core, the nine-ringed member of the acene family.

The Challenge of Stability: A Diradical Character

Theoretical calculations predict that parent nonacene possesses an open-shell, singlet-diradical ground state.[4] This diradical character is a key contributor to its inherent instability and high reactivity.[4][5] The molecule is susceptible to oxidation and dimerization, making its isolation and characterization in an unsubstituted form a formidable task.[6][7]

To overcome this instability, researchers have developed synthetic strategies involving the introduction of bulky substituents. Functionalization with groups like triisopropylsilylethynyl (TIPS) or arylthio moieties provides steric protection and can modulate the electronic structure of the nonacene core.[1][4][5] Notably, the placement of arylthio substituents on the terminal rings has been shown to effectively convert the open-shell singlet diradical into a more stable closed-shell system.[4][5]

Synthesis and Characterization: Experimental Approaches

The synthesis of nonacene and its derivatives has been achieved through various innovative methods. A common strategy involves the preparation of stable, non-planar precursors containing bridging carbonyl groups. These precursors, which are soluble and can be purified using standard organic chemistry techniques, are then converted to the planar nonacene core through thermal or photochemical decarbonylation in the solid state.[3][6][7]

Another successful approach involves the on-surface synthesis of nonacene on a gold substrate.[2] By depositing a partially saturated precursor and then inducing dehydrogenation with the tip of a scanning tunneling microscope, researchers have been able to generate and characterize individual nonacene molecules.[2]

The characterization of these elusive molecules relies on a combination of experimental techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the protons and carbons in the molecule. However, obtaining well-resolved spectra for nonacene derivatives can be challenging due to their limited solubility and potential for radical formation.[1]

-

UV-vis-NIR Spectroscopy: Reveals the electronic absorption properties of the molecule, offering insights into its HOMO-LUMO gap.

-

Fluorescence Spectroscopy: Investigates the emission properties of the molecule.

-

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): Enables the visualization of the molecule on a surface and the probing of its electronic density of states.[2][8]

-

Non-contact Atomic Force Microscopy (nc-AFM): Provides high-resolution images of the molecular structure.[8]

Quantifying Aromaticity: A Multifaceted Approach

The aromaticity of a molecule is a complex concept that cannot be directly measured by a single experimental parameter. Instead, it is assessed through a combination of computational and experimental indicators. For the nonacene core, the following metrics are particularly relevant:

Computational Indicators

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used computational method to evaluate the magnetic criterion of aromaticity.[9][10] It involves calculating the magnetic shielding at a specific point within or above the center of a ring. A negative NICS value (diatropic ring current) is indicative of aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity.

For polyacenes, NICS calculations have led to a controversial finding: the inner rings are predicted to be more aromatic than the outer rings, and even more aromatic than benzene itself.[11][12] This contrasts with the observed higher reactivity of the inner rings.

Bond Length Alternation (BLA): BLA is a geometric indicator of aromaticity, defined as the difference in the average length of single and double bonds in a conjugated system.[13][14] A smaller BLA value signifies a more delocalized π-system and, consequently, a higher degree of aromaticity.

Experimental Indicators

Redox Potentials: The ease with which a molecule can be oxidized or reduced can provide indirect evidence of its aromatic stabilization energy.[15][16]

Energy Barriers to Conformational Changes: For substituted derivatives that can undergo conformational changes disrupting the planarity of the aromatic core, the energy barrier to this process can be related to the loss of aromatic stabilization.[15]

Data Presentation: Aromaticity Indicators for Nonacene Derivatives

The following table summarizes key computational data for nonacene and a functionalized derivative, providing insights into their electronic structure and stability.

| Compound | Method | Calculated Total Spin | HOMO-LUMO Gap (eV) | Reference |

| Unsubstituted Nonacene | Unrestricted DFT | 1.20 | 1.61 | [4] |

| Nonacene with Arylthio Substituents on Terminal Rings | Unrestricted DFT | 0 | ~1 | [4] |

| Tetraazanonacene | STS | - | 1.49 | [8] |

Experimental Protocols

Synthesis of a Persistent Nonacene Derivative

This protocol is based on the work of Miller and co-workers.[4][5]

-

Precursor Synthesis: A key step involves the reaction of 6,7,8,9-tetra(4′-t-butylphenylthio)-1,4-anthracene quinone with a bis-o-quinodimethane precursor to yield a nonacene diquinone skeleton.

-

Reduction: The nonacene diquinone is then reduced to the final nonacene derivative.

-

Purification: The product is purified by dissolution and subsequent isolation.

-

Characterization: The persistent nonacene derivative is characterized by 1H NMR, 13C NMR, UV-vis-NIR, and fluorescence spectroscopies.

On-Surface Synthesis of Nonacene

This protocol is based on the work of Godlewski, Echavarren, and colleagues.[2]

-

Precursor Deposition: A partially saturated nonacene precursor is deposited onto a clean Au(111) surface under ultra-high vacuum conditions.

-

Dehydrogenation: The tip of a scanning tunneling microscope is used to apply a voltage pulse to the precursor molecule, inducing a dehydrogenation reaction and the formation of the fully aromatic nonacene.

-

Characterization: The resulting nonacene molecule is characterized in situ using STM, STS, and nc-AFM.

Visualizing the Concepts

The following diagrams illustrate key concepts related to the aromaticity and synthesis of the nonacene core.

References

- 1. xray.uky.edu [xray.uky.edu]

- 2. Nonacene Synthesized on a Gold Surface - ChemistryViews [chemistryviews.org]

- 3. cemes.fr [cemes.fr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Preparative-scale synthesis of nonacene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On‐Surface Synthesis and Characterization of Tetraazanonacene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. poranne-group.github.io [poranne-group.github.io]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-Property Relationships - CleanEnergyWIKI [cleanenergywiki.org]

- 14. Bond alternation (PM6 only) [openmopac.net]

- 15. Experimental and Theoretical Evidence for Aromatic Stabilization Energy in Large Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

On-Surface Synthesis of Nonacene on Au(111): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the on-surface synthesis of nonacene on a gold (Au(111)) single-crystal surface. This technique allows for the fabrication and characterization of long, otherwise unstable acenes, offering a platform for investigating their unique electronic properties at the single-molecule level. The protocols described herein are based on the dehydrogenation of a partially saturated nonacene precursor, a method that can be triggered either by thermal annealing or by the energetic electrons from the tip of a scanning tunneling microscope (STM).

Overview of the Synthesis and Characterization

The on-surface synthesis of nonacene on Au(111) is a powerful technique to overcome the inherent instability of long acenes in solution or bulk form. The process involves the deposition of a stable, partially saturated nonacene precursor onto an atomically clean Au(111) surface under ultra-high vacuum (UHV) conditions. The subsequent aromatization to form nonacene is achieved through one of two primary methods:

-

Thermal Annealing: The substrate is heated to a specific temperature, providing the thermal energy required to break the C-H bonds and release hydrogen, leading to the formation of the fully conjugated nonacene molecule.

-

STM Tip-Induced Manipulation: The tip of an STM is positioned over a precursor molecule, and a voltage pulse is applied. The inelastic tunneling electrons provide the localized energy to induce the dehydrogenation reaction.

The resulting nonacene molecules are then characterized in-situ using high-resolution imaging and spectroscopic techniques, primarily STM, non-contact atomic force microscopy (nc-AFM), and scanning tunneling spectroscopy (STS). These methods provide direct visualization of the molecular structure and detailed information about the electronic properties, such as the transport gap.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from the on-surface synthesis and characterization of nonacene and related structures on Au(111).

| Parameter | Value | Technique | Notes |

| Precursor Annealing Temperature | ~280 °C (553 K) | STM, nc-AFM | Temperature for thermal dehydrogenation of the nonacene precursor.[1][2] |

| Au(111) Substrate Annealing | 673 K | STM | For cleaning and reconstructing the gold surface prior to deposition.[3] |

| Nonacene Transport Gap | 1.19 eV | STS | Experimentally measured electronic gap of on-surface synthesized nonacene.[1][2] |

| Tetraazanonacene Transport Gap | 1.49 eV | STS | For comparison, an aza-analogue of nonacene.[2][4] |

| STM Tip-Induced Manipulation | Voltage Pulses | STM | The precise voltage depends on the tip condition and molecule, but is a common method.[5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the on-surface synthesis of nonacene on Au(111).

Au(111) Substrate Preparation

An atomically clean and well-ordered Au(111) surface is crucial for the successful synthesis and characterization of nonacene.

Materials:

-

Au(111) single crystal

-

High-purity Argon gas

Equipment:

-

Ultra-high vacuum (UHV) system with a base pressure < 2 x 10⁻¹⁰ mbar

-

Ion sputter gun

-

Sample holder with heating capabilities

-

Scanning Tunneling Microscope (STM)

Protocol:

-

Introduce the Au(111) single crystal into the UHV system.

-

Perform multiple cycles of Ar⁺ ion sputtering and subsequent annealing to clean the surface.

-

Sputtering: Use an Ar⁺ ion beam with an energy of 1.2 kV.

-

Annealing: Heat the crystal to 673 K to repair the crystal lattice and induce surface reconstruction.[3]

-

-

Verify the cleanliness and the characteristic herringbone reconstruction of the Au(111) surface using STM imaging before precursor deposition.

Precursor Deposition

The partially saturated nonacene precursor is deposited onto the clean Au(111) surface via thermal sublimation.

Materials:

-

Partially saturated nonacene precursor (e.g., a tetrahydrononacene derivative)[5]

Equipment:

-

UHV-compatible molecular evaporator (e.g., a quartz crucible with a filament heater)

-

Quartz crystal microbalance (QCM) for monitoring deposition rate (optional)

Protocol:

-